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Compound of Interest

Compound Name: Cy3-PEG3-TCO

Cat. No.: B12378641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cy3-PEG3-TCO for no-

wash, live-cell imaging. The protocol leverages the principles of bioorthogonal chemistry,

specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, to achieve highly

specific and efficient labeling of live cells without the need for subsequent wash steps, thereby

minimizing cell perturbation and streamlining workflows.

Introduction
The no-wash staining protocol employing Cy3-PEG3-TCO is a powerful technique for the

fluorescent labeling of specific biomolecules in living cells. This method is based on a two-step

pre-targeting approach. First, a biomolecule of interest is tagged with a tetrazine (Tz) moiety.

Subsequently, the fluorescent probe, Cy3-PEG3-trans-cyclooctene (TCO), is introduced. The

TCO group on the Cy3 probe rapidly and specifically reacts with the tetrazine tag via an iEDDA

cycloaddition, forming a stable covalent bond.[1][2] This bioorthogonal reaction is exceptionally

fast and occurs with high specificity in complex biological media, eliminating the need for wash

steps to remove unbound probe and reducing background fluorescence.[3][4] The fluorogenic

nature of some tetrazine-dye pairs, where fluorescence is quenched until the reaction with TCO

occurs, further enhances the signal-to-noise ratio in no-wash protocols.[4]
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The core of this no-wash staining method is the bioorthogonal reaction between a trans-

cyclooctene (TCO) and a tetrazine (Tz). This inverse-electron-demand Diels-Alder (iEDDA)

reaction is characterized by its extremely rapid kinetics and high specificity, proceeding

efficiently under physiological conditions without interfering with native cellular processes. The

reaction is irreversible and forms a stable covalent bond, leading to the specific attachment of

the Cy3 fluorophore to the tetrazine-tagged target.
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Caption: Bioorthogonal TCO-tetrazine ligation reaction.

Advantages of the No-Wash Protocol
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Reduced Cell Perturbation: Eliminating wash steps minimizes mechanical stress and

potential damage to live cells, preserving their physiological state.

Simplified Workflow: The protocol is faster and requires less hands-on time compared to

traditional staining methods that involve multiple wash steps.

Improved Signal-to-Noise Ratio: The high specificity of the TCO-tetrazine reaction and the

potential for using fluorogenic tetrazine probes contribute to low background fluorescence.

High Biocompatibility: The reaction components are well-tolerated by living cells, with

minimal impact on cell viability.

Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the no-wash staining

protocol using TCO-tetrazine ligation.

Table 1: Reaction Kinetics and Labeling Efficiency

Parameter Value Conditions Reference

Second-Order Rate

Constant (k₂)
10¹ - 10⁶ M⁻¹s⁻¹ Aqueous media, 37°C

Labeling Efficiency 67-86%
Live HeLa cells, sTCO

reagents

Time to Saturation Within minutes
Live HeLa cells, sTCO

reagents

Table 2: Recommended Reagent Concentrations and Incubation Times

Reagent
Concentration
Range

Incubation
Time

Notes Reference

Tetrazine-tagged

Antibody
10-100 nM 30-60 minutes

Pre-targeting

step

Cy3-PEG3-TCO 1-10 µM 10-30 minutes Labeling step
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Table 3: Cell Viability Assessment

Treatment Cell Viability Conditions Reference

Photocaged

dihydrotetrazine (8

µM) + LED light

No significant effect
Hep 3B cells, 2 min

irradiation

TCO-Doxorubicin (5.5

µM) + LED light
No significant effect

Hep 3B cells, 2 min

irradiation

Experimental Protocols
Materials

Live cells cultured on glass-bottom dishes or appropriate imaging chambers

Tetrazine-functionalized targeting molecule (e.g., antibody, small molecule)

Cy3-PEG3-TCO (stock solution in anhydrous DMSO, e.g., 1 mM)

Live-cell imaging medium (e.g., phenol red-free DMEM)

Phosphate-Buffered Saline (PBS), pH 7.4
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No-Wash Staining Experimental Workflow

1. Cell Preparation
- Plate cells on imaging dish

- Culture to desired confluency

2. Pre-targeting
- Incubate with tetrazine-tagged

  targeting molecule (e.g., antibody)
- 30-60 min at 37°C

3. Removal of Unbound Targeting Molecule
- Gently wash 2-3 times with

  pre-warmed imaging medium

4. No-Wash Labeling
- Add Cy3-PEG3-TCO solution

- 10-30 min at 37°C, protected from light

5. Live-Cell Imaging
- Image directly without washing
- Use appropriate Cy3 filter set

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for no-wash staining.

Detailed Protocol: Live-Cell Imaging using a Pre-
targeting Strategy
This protocol describes the labeling of a specific cellular target using a tetrazine-functionalized

antibody followed by Cy3-PEG3-TCO.
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Cell Preparation:

Plate cells on a glass-bottom dish or imaging chamber suitable for live-cell microscopy.

Culture cells in appropriate media until they reach the desired confluency.

Pre-targeting with Tetrazine-Antibody:

Prepare a solution of the tetrazine-functionalized antibody in pre-warmed, serum-free cell

culture medium at a final concentration of 10-100 nM. The optimal concentration should be

determined empirically for each antibody and cell type.

Remove the culture medium from the cells and add the tetrazine-antibody solution.

Incubate the cells for 30-60 minutes at 37°C in a humidified incubator. This allows the

antibody to bind to its target.

Removal of Unbound Antibody:

Gently wash the cells two to three times with fresh, pre-warmed imaging medium to

remove any unbound tetrazine-functionalized antibody.

No-Wash Labeling with Cy3-PEG3-TCO:

Prepare the Cy3-PEG3-TCO staining solution by diluting the DMSO stock solution into

pre-warmed imaging medium to a final concentration of 1-5 µM.

Add the Cy3-PEG3-TCO staining solution to the cells.

Image Acquisition:

Immediately begin imaging the cells using a fluorescence microscope equipped with a

suitable filter set for Cy3 (Excitation/Emission: ~550/570 nm).

The fluorescent signal should develop rapidly as the TCO-tetrazine ligation occurs. Time-

lapse imaging can be performed to monitor the labeling process in real-time.

Control Experiments
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To ensure the specificity of the staining, the following control experiments are recommended:

No Tetrazine Control: Incubate cells with the Cy3-PEG3-TCO probe without prior incubation

with the tetrazine-functionalized antibody. This will assess the level of non-specific binding of

the Cy3 probe.

No TCO Control: Incubate cells with the tetrazine-functionalized antibody but without the

addition of the Cy3-PEG3-TCO probe. This will determine the autofluorescence of the cells

and the antibody.

Unlabeled Cells: Image untreated cells to establish the baseline autofluorescence.

Troubleshooting
Issue Possible Cause Suggested Solution

High Background

Fluorescence

- Non-specific binding of the

Cy3-PEG3-TCO probe.-

Incomplete removal of

unbound tetrazine-antibody.

- Decrease the concentration

of Cy3-PEG3-TCO.- Increase

the number of washes after the

pre-targeting step.

Low Signal Intensity

- Low expression of the target

molecule.- Inefficient labeling

with the tetrazine-antibody.-

Suboptimal concentration of

Cy3-PEG3-TCO.

- Ensure high expression of

the target.- Optimize the

concentration and incubation

time for the tetrazine-antibody.-

Perform a concentration

titration of the Cy3-PEG3-TCO.

Cell Toxicity

- High concentration of DMSO

in the final staining solution.-

Phototoxicity from excessive

light exposure during imaging.

- Ensure the final DMSO

concentration is low (typically

<0.5%).- Minimize light

exposure by using the lowest

possible laser power and

exposure times.

Conclusion
The no-wash staining protocol using Cy3-PEG3-TCO provides a robust and efficient method

for live-cell imaging. By leveraging the rapid and specific bioorthogonal reaction between TCO
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and tetrazine, researchers can achieve high-quality fluorescent labeling with minimal cell

perturbation, making it an ideal tool for studying dynamic cellular processes. Careful

optimization of reagent concentrations and incubation times, along with the inclusion of

appropriate controls, will ensure reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12378641?utm_src=pdf-custom-synthesis
https://www.biorxiv.org/content/10.1101/2020.12.01.405423v1.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10326247/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10326247/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cy5_PEG8_Tetrazine_TCO_Ligation.pdf
https://www.researchgate.net/publication/334572844_Bioorthogonal_labeling_with_tetrazine-dyes_for_super-resolution_microscopy
https://www.benchchem.com/product/b12378641#no-wash-staining-protocol-for-cy3-peg3-tco
https://www.benchchem.com/product/b12378641#no-wash-staining-protocol-for-cy3-peg3-tco
https://www.benchchem.com/product/b12378641#no-wash-staining-protocol-for-cy3-peg3-tco
https://www.benchchem.com/product/b12378641#no-wash-staining-protocol-for-cy3-peg3-tco
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12378641?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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